

# An In-depth Technical Guide to Succinic acid-mono-N-phenylsulfonylamine

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** Succinic acid-mono-N-phenylsulfonylamine

**Cat. No.:** B561288

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Succinic acid-mono-N-phenylsulfonylamine**, systematically named 4-Oxo-4-[(phenylsulfonyl)amino]butanoic acid, is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, combining a succinic acid moiety with a phenylsulfonylamine group, suggests potential for various biological activities. Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. The succinic acid component, a key intermediate in the citric acid cycle, can influence the compound's solubility, metabolic stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and potential biological significance of **Succinic acid-mono-N-phenylsulfonylamine**, drawing upon data from structurally related molecules where direct information is unavailable.

## Chemical Properties

A summary of the key chemical identifiers for **Succinic acid-mono-N-phenylsulfonylamine** is provided in the table below.

| Property          | Value                                             | Source |
|-------------------|---------------------------------------------------|--------|
| IUPAC Name        | 4-Oxo-4-[(phenylsulfonyl)amino]butanoic acid      | N/A    |
| CAS Number        | 100462-43-9                                       | N/A    |
| Molecular Formula | C <sub>10</sub> H <sub>11</sub> NO <sub>5</sub> S | N/A    |
| Molecular Weight  | 257.26 g/mol                                      | N/A    |
| Physical Form     | White to Yellow Solid                             | N/A    |

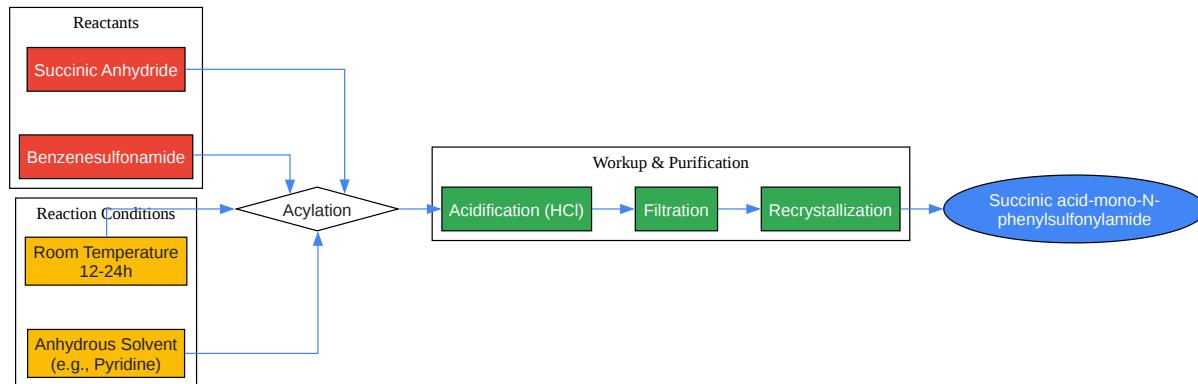
Note: Quantitative physical properties such as melting point, boiling point, and solubility for **Succinic acid-mono-N-phenylsulfonylamide** are not readily available in the public domain. Data for structurally similar compounds are presented for reference.

## Synthesis

A definitive, peer-reviewed synthesis protocol for **Succinic acid-mono-N-phenylsulfonylamide** is not currently published. However, based on standard organic chemistry principles and published syntheses of analogous N-arylsulfonylsuccinamic acids, a plausible and efficient synthetic route can be proposed. The most likely method involves the acylation of benzenesulfonamide with succinic anhydride.

## Proposed Experimental Protocol: Synthesis of Succinic acid-mono-N-phenylsulfonylamide

Materials:


- Benzenesulfonamide
- Succinic anhydride
- Anhydrous pyridine or another suitable base (e.g., triethylamine)
- Anhydrous solvent (e.g., dichloromethane, 1,4-dioxane, or acetonitrile)

- Hydrochloric acid (HCl), 1 M solution
- Deionized water
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- To a stirred solution of benzenesulfonamide (1.0 equivalent) in the chosen anhydrous solvent, add succinic anhydride (1.1 equivalents).
- Add the base (e.g., pyridine, 1.2 equivalents) to the reaction mixture.
- Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Dissolve the residue in a suitable aqueous base (e.g., 5% sodium bicarbonate solution) and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted non-acidic starting materials.
- Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl.
- The product, **Succinic acid-mono-N-phenylsulfonylamide**, should precipitate out of the solution.
- Collect the solid product by vacuum filtration and wash with cold deionized water.
- Dry the product under vacuum over a suitable desiccant.
- Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

DOT Diagram of the Proposed Synthesis:



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **Succinic acid-mono-N-phenylsulfonylamine**.

## Spectroscopic Characterization (Predicted)

While experimental spectra for **Succinic acid-mono-N-phenylsulfonylamine** are not available, the expected spectroscopic features can be predicted based on its chemical structure.

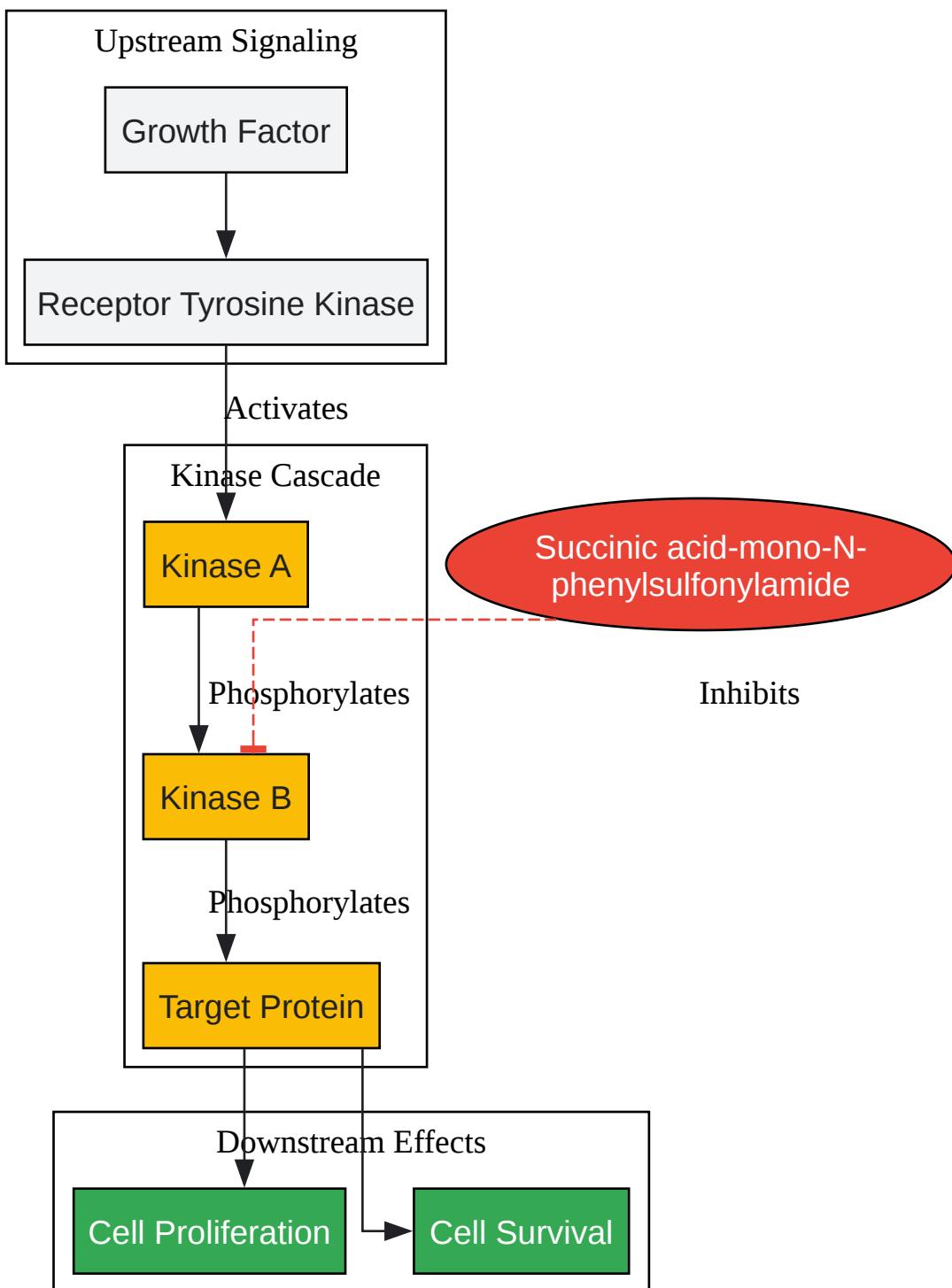
| Technique                  | Expected Features                                                                                                                                                                                                                                                                                                                                                            |
|----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR         | <ul style="list-style-type: none"><li>- Aromatic protons of the phenyl ring (multiplet, ~7.5-8.0 ppm).</li><li>- Methylene protons of the succinic acid moiety (two triplets, ~2.5-3.0 ppm).</li><li>- A broad singlet for the carboxylic acid proton (&gt;10 ppm).</li><li>- A broad singlet for the sulfonamide N-H proton.</li></ul>                                      |
| <sup>13</sup> C NMR        | <ul style="list-style-type: none"><li>- Aromatic carbons of the phenyl ring (~125-140 ppm).</li><li>- Carbonyl carbons of the amide and carboxylic acid (~170-180 ppm).</li><li>- Methylene carbons of the succinic acid moiety (~30-35 ppm).</li></ul>                                                                                                                      |
| IR (Infrared) Spectroscopy | <ul style="list-style-type: none"><li>- N-H stretching of the sulfonamide (~3300-3200 cm<sup>-1</sup>).</li><li>- O-H stretching of the carboxylic acid (broad, ~3300-2500 cm<sup>-1</sup>).</li><li>- C=O stretching of the carboxylic acid and amide (~1720-1650 cm<sup>-1</sup>).</li><li>- S=O stretching of the sulfonamide (~1350 and 1160 cm<sup>-1</sup>).</li></ul> |
| Mass Spectrometry          | <ul style="list-style-type: none"><li>- A molecular ion peak [M]<sup>+</sup> or protonated molecule [M+H]<sup>+</sup> corresponding to the molecular weight (257.26 g/mol).</li><li>- Characteristic fragmentation patterns including loss of SO<sub>2</sub>, C<sub>6</sub>H<sub>5</sub>, and COOH.</li></ul>                                                                |

## Potential Biological Activity and Signaling Pathways

Derivatives of N-arylsulfonylamides and succinic acid have been reported to exhibit a range of biological activities. While no specific biological data exists for **Succinic acid-mono-N-phenylsulfonylamide**, its structural motifs suggest potential for similar activities.

### Potential Biological Activities:

- **Enzyme Inhibition:** Sulfonamide-containing compounds are known inhibitors of various enzymes, including carbonic anhydrases, matrix metalloproteinases (MMPs), and kinases.


The phenylsulfonyl amide moiety could potentially target the active site of such enzymes.

- Anticancer Activity: Many sulfonamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways involved in cell proliferation and survival.
- Anti-inflammatory Activity: Some sulfonamides act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
- Antimicrobial Activity: The sulfonamide group is a classic pharmacophore for antibacterial agents, primarily through the inhibition of dihydropteroate synthase.

Hypothetical Signaling Pathway Involvement:

Given the potential for enzyme inhibition, **Succinic acid-mono-N-phenylsulfonyl amide** could hypothetically modulate signaling pathways regulated by these enzymes. For instance, if it were to inhibit a specific kinase, it could interfere with a phosphorylation cascade critical for cell growth or survival.

DOT Diagram of a Hypothetical Kinase Inhibition Pathway:



[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a kinase signaling pathway.

## Conclusion

**Succinic acid-mono-N-phenylsulfonylamine** is a compound with potential for biological activity, stemming from its hybrid structure. While direct experimental data on its chemical and biological properties are scarce, this guide provides a foundational understanding based on its constituent parts and the properties of related molecules. The proposed synthesis offers a viable route for its preparation, which would enable further investigation into its physical, chemical, and pharmacological characteristics. Future research should focus on the synthesis and thorough characterization of this compound, followed by screening for various biological activities to unlock its potential therapeutic applications. This would involve detailed spectroscopic analysis, determination of physical constants, and a broad range of in vitro and in vivo assays to explore its efficacy and mechanism of action.

- To cite this document: BenchChem. [An In-depth Technical Guide to Succinic acid-mono-N-phenylsulfonylamine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b561288#succinic-acid-mono-n-phenylsulfonylamine-chemical-properties\]](https://www.benchchem.com/product/b561288#succinic-acid-mono-n-phenylsulfonylamine-chemical-properties)

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)